
5-Hydroxyquinoline-2-carboxylic acid
Vue d'ensemble
Description
5-Hydroxyquinoline-2-carboxylic acid is a compound that results from the bacterial oxidation of 5-Aminonaphthalene-2-sulfonic acid . It is a dead-end metabolite, meaning its formation prevents NADH regeneration, limiting the oxidation of 5-Aminonaphthalene-2-sulfonic acid by the internal NADH pool .
Synthesis Analysis
The synthesis of 5-Hydroxyquinoline-2-carboxylic acid involves the conversion of 5-Aminonaphthalene-2-sulfonic acid (5A2NS) by strain BN6 . This conversion is explained by a spontaneous cyclization of the hypothetical metabolite 6’-amino-2’-hydroxybenzalpyruvate .
Chemical Reactions Analysis
The formation of 5-Hydroxyquinoline-2-carboxylic acid is explained by a spontaneous cyclization of the hypothetical metabolite 6’-amino-2’-hydroxybenzalpyruvate . This reaction is part of the bacterial oxidation process of 5-Aminonaphthalene-2-sulfonic acid .
Applications De Recherche Scientifique
Pharmacological Potential
5-Hydroxyquinoline-2-carboxylic acid derivatives are recognized for their broad pharmacological potential. They serve as privileged structures in medicinal chemistry, capable of binding to a diverse range of biological targets with high affinities. This makes them valuable in the discovery of novel bioactive agents, particularly as they often display favorable drug-like properties .
Inhibition of 2OG Oxygenase
These compounds are effective inhibitors of the 2-oxoglutarate (2OG) oxygenase subfamilies , which include nucleic acid demethylases and γ-butyrobetaine hydroxylase. They have been validated as cell-active inhibitors, particularly in epigenetic processes involving histone lysine demethylases and the fat mass and obesity-associated protein (FTO) .
Molybdophore Activity
In nature, 5-Hydroxyquinoline-2-carboxylic acid has been identified as a potential molybdophore . It exhibits the ability to sequester molybdate ions, suggesting a role in the uptake and metabolism of essential elements beyond iron, which is crucial for understanding the nutrient cycling and metabolic pathways in organisms .
Fluorescence Quenching
The compound’s interaction with other molecules, such as 2-aminophenol, leads to the formation of benzoxazole derivatives. These derivatives have applications in fluorescence quenching, making them suitable for developing probes to detect water in aprotic organic solvents .
Spectroscopic Analysis
5-Hydroxyquinoline-2-carboxylic acid is also used in spectroscopic analysis due to its distinct spectral properties. The analysis of mid-infrared and Raman spectra of this compound reveals the presence of multiple tautomers, which are important for understanding its chemical behavior .
Synthesis of Novel Derivatives
The chemistry of 5-Hydroxyquinoline-2-carboxylic acid allows for the synthesis of novel derivatives. These derivatives are explored for their biological activities and medicinal applications, contributing to the development of new therapeutic agents .
Chemical Speciation and Coordination
Studies have utilized 5-Hydroxyquinoline-2-carboxylic acid to define its chemical speciation and coordination abilities in aqueous solutions. This is significant for applications in chemical biology and environmental chemistry, where understanding the behavior of compounds in solution is essential .
Role in Siderophore Activity
Lastly, this compound has been found in high concentrations in certain larvae, where it is proposed to act as a siderophore. This suggests its importance in iron uptake and transport, which is a vital process for many living organisms .
Safety And Hazards
Propriétés
IUPAC Name |
5-hydroxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKFJHJJUOMBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437156 | |
| Record name | 5-Hydroxyquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyquinoline-2-carboxylic acid | |
CAS RN |
149312-98-1 | |
| Record name | 5-Hydroxyquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



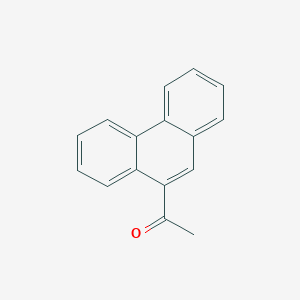
![4-[(E)-2-quinolin-8-ylethenyl]aniline](/img/structure/B180969.png)
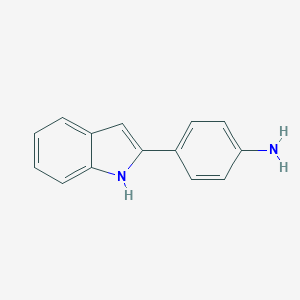
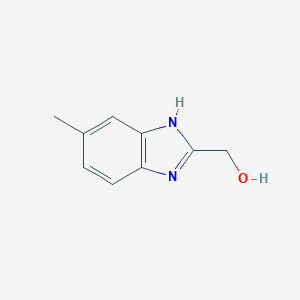
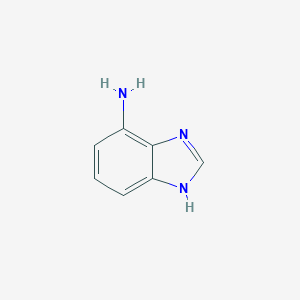
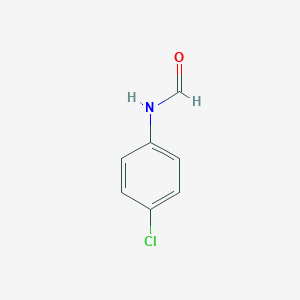
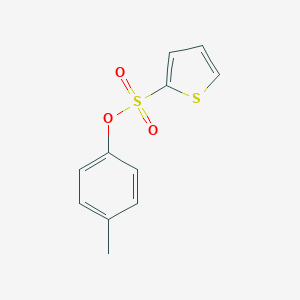
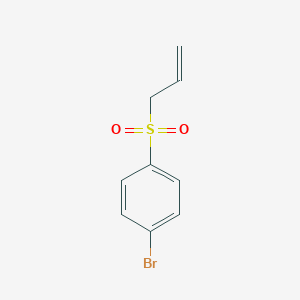
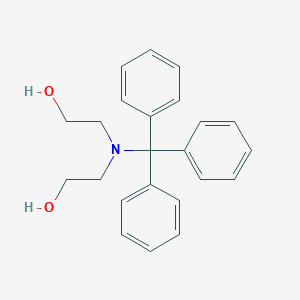
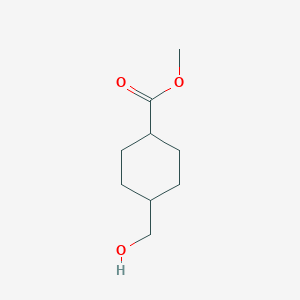
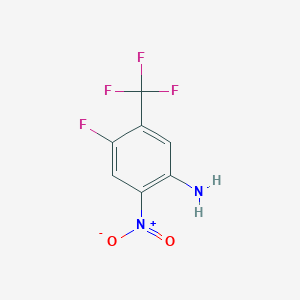
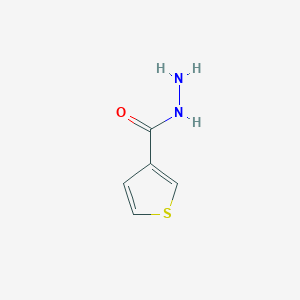
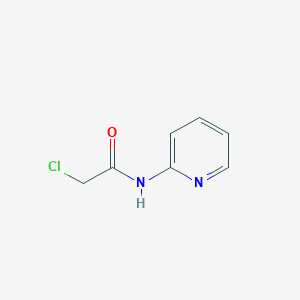
![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)